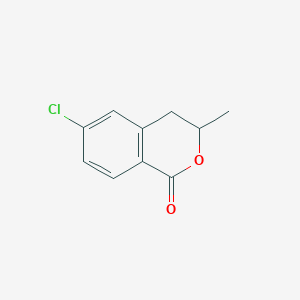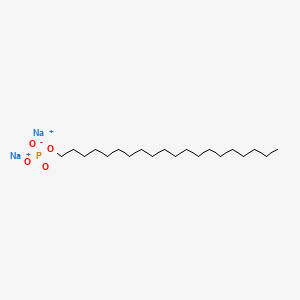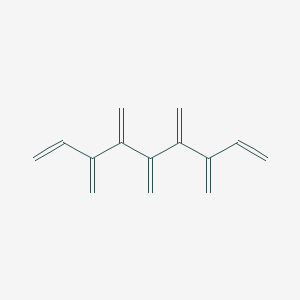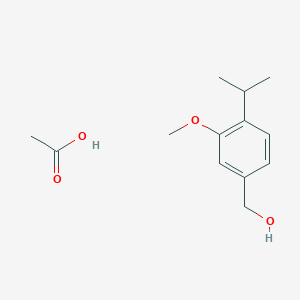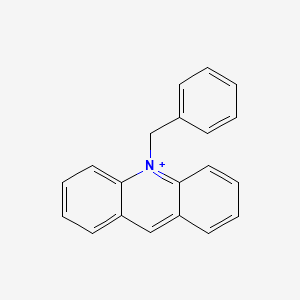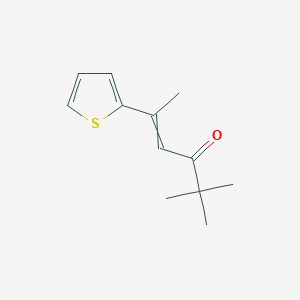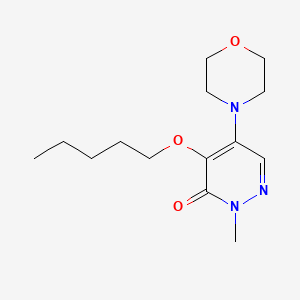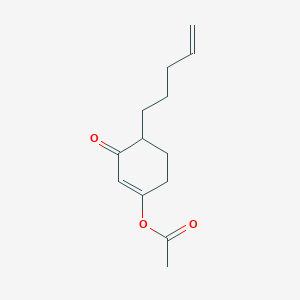
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of cyclohexanone with pent-4-en-1-al, followed by acetylation to introduce the acetate group. The reaction conditions often require a base catalyst, such as sodium hydroxide, and an acidic workup to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Oxo-4-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and acetate groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Shares a similar cyclohexene structure with a ketone group.
3-Oxo-β-ionone: Contains a similar ketone group and cyclohexene ring but differs in the side chain structure.
Vomifoliol: Another compound with a cyclohexene ring and ketone group, used in fragrance and flavor industries.
Propiedades
Número CAS |
71687-26-8 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(3-oxo-4-pent-4-enylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-11-7-8-12(9-13(11)15)16-10(2)14/h3,9,11H,1,4-8H2,2H3 |
Clave InChI |
ICACYXDFLOBZRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=O)C(CC1)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


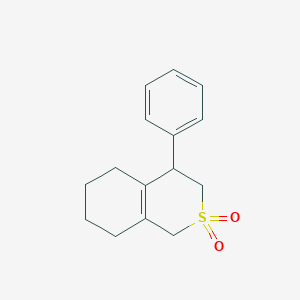
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)


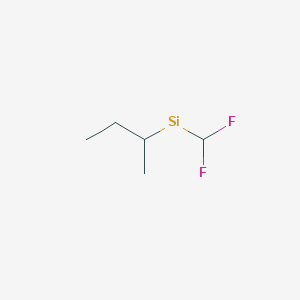
![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
